molecular formula C12H14N2O4 B12572510 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- CAS No. 195373-93-4

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

Cat. No.: B12572510
CAS No.: 195373-93-4
M. Wt: 250.25 g/mol
InChI Key: KZXITGIEKXOHFK-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- can be achieved through several methods. One common approach involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea. This reaction is typically carried out in ethanol as a solvent and utilizes a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, and the catalyst can be reused without significant loss in yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: It exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

195373-93-4

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16)

InChI Key

KZXITGIEKXOHFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)OC

Origin of Product

United States

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